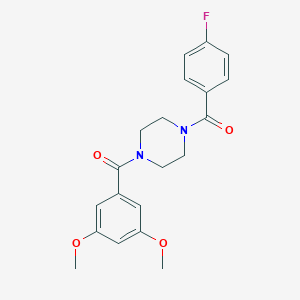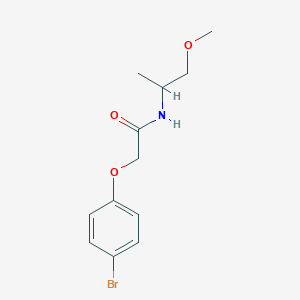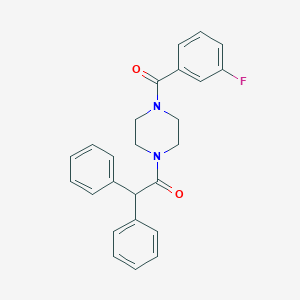
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is a complex organic compound that features a combination of aromatic and piperazine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the 3,5-dimethoxyphenyl and 4-fluorobenzoyl intermediates. These intermediates are then coupled with piperazine under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help elucidate the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its combination of aromatic and piperazine structures may impart desirable characteristics such as stability, flexibility, or reactivity.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(3,5-Dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine include other piperazine derivatives and aromatic compounds with similar functional groups. Examples include:
- (3,5-Dimethoxy-phenyl)-[4-(4-chloro-benzoyl)-piperazin-1-yl]-methanone
- (3,5-Dimethoxy-phenyl)-[4-(4-methyl-benzoyl)-piperazin-1-yl]-methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both methoxy and fluoro groups, along with the piperazine ring, provides a distinct set of chemical and biological properties that can be leveraged for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H21FN2O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-9-7-22(8-10-23)19(24)14-3-5-16(21)6-4-14/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
PQFWIRHWRKARQU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247812.png)
![1-(3,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247813.png)

![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B247817.png)

![2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247820.png)
![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247822.png)
![Biphenyl-4-yl{4-[(3,5-dimethoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247823.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247824.png)
![1-{4-[2-(4-Chloro-phenoxy)-acetyl]-piperazin-1-yl}-2-m-tolyloxy-ethanone](/img/structure/B247827.png)
![Biphenyl-4-yl{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247828.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247833.png)
![2-(4-BROMOPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247834.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247835.png)
